[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol synthesis protocol
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol
Abstract
This technical guide provides a comprehensive, research-level protocol for the multi-step synthesis of [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 4-bromophenyl substituent at the C6 position serves as a crucial handle for further structural modifications via cross-coupling reactions, while the hydroxymethyl group at C5 provides a site for esterification or etherification to explore structure-activity relationships. This document details a robust three-step synthetic pathway, commencing with the condensation reaction to form the core heterocycle, followed by regioselective formylation at the C5 position, and culminating in the reduction of the aldehyde to the target primary alcohol. Each step is accompanied by mechanistic insights, detailed experimental procedures, and characterization guidelines to ensure reproducibility and validation.
Introduction and Strategic Overview
The imidazo[2,1-b]thiazole core is a fused bicyclic heterocycle that has garnered significant attention from the drug discovery community. Its rigid structure and rich electron density make it an excellent scaffold for designing potent and selective therapeutic agents.[3] The synthesis of derivatives, such as the title compound, is of high interest for creating libraries of novel chemical entities for biological screening.
The synthetic strategy outlined herein is designed for efficiency and control. It relies on a classical and reliable method for constructing the heterocyclic core, followed by well-established functional group interconversions. The overall synthetic sequence is as follows:
-
Step 1: Hantzsch-Type Condensation. Synthesis of the core 6-(4-bromophenyl)imidazo[2,1-b]thiazole via the condensation of 2-aminothiazole with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction is a cornerstone in thiazole chemistry, providing a direct route to the fused bicyclic system.[4]
-
Step 2: Vilsmeier-Haack Formylation. Regioselective introduction of a formyl group at the electron-rich C5 position of the imidazo[2,1-b]thiazole ring system to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde.[5]
-
Step 3: Selective Reduction. Reduction of the C5-aldehyde to the corresponding primary alcohol, [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol, using a mild reducing agent to avoid affecting other functional groups.
This approach ensures high yields and provides a clear path for purification and characterization of intermediates, making it a trustworthy and scalable protocol for research and development settings.
Synthesis Pathway and Mechanism
Overall Reaction Scheme
The three-step synthesis is visualized in the following reaction diagram.
Caption: Overall three-step synthesis pathway.
Mechanistic Considerations
-
Step 1 (Condensation): The reaction proceeds via an initial nucleophilic attack by the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system. The use of a base like sodium carbonate can be employed to neutralize the HBr byproduct.[4]
-
Step 2 (Vilsmeier-Haack Reaction): This reaction involves the formation of the Vilsmeier reagent (chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich imidazo[2,1-b]thiazole ring attacks this electrophilic reagent, preferentially at the C5 position due to electronic stabilization of the resulting intermediate. Subsequent hydrolysis of the iminium salt intermediate furnishes the aldehyde.
-
Step 3 (Reduction): Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols in the presence of other potentially reducible groups (like the aryl bromide). The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Notes |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Purity ≥98% |
| 2-Bromo-1-(4-bromophenyl)ethan-1-one | C₈H₆Br₂O | 277.94 | Purity ≥97% |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent grade, handle under fume hood |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous grade |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Purity ≥98% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For aqueous solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying |
Step 1: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-aminothiazole (5.0 g, 50.0 mmol) and 2-bromo-1-(4-bromophenyl)ethan-1-one (13.9 g, 50.0 mmol).
-
Add anhydrous ethanol (100 mL) to the flask.
-
Heat the mixture to reflux (approximately 80-85 °C) with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Filter the solid product and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
To further purify, the crude solid can be recrystallized from ethanol to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole as a solid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Step 2: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
-
In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (30 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (6.1 mL, 66.0 mmol) dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-(4-bromophenyl)imidazo[2,1-b]thiazole (5.58 g, 20.0 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor by TLC.
-
Cool the mixture back to 0 °C and carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a 2M NaOH solution. A precipitate will form.
-
Stir the mixture for 1 hour, then filter the solid product. Wash thoroughly with water.
-
Dry the crude product, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, under vacuum. Further purification can be achieved by column chromatography on silica gel (EtOAc/Hexanes gradient). Expected yield: 65-75%.
Step 3: Synthesis of [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol
-
Dissolve 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (4.6 g, 15.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.85 g, 22.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an ethyl acetate/hexanes mixture to yield [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol as a crystalline solid. Expected yield: 85-95%.
Experimental Workflow and Characterization
The general workflow for each synthetic step involves a sequence of reaction, work-up, purification, and analysis.
Caption: A generalized workflow for each synthetic step.
Expected Characterization Data for [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.70 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.60 (d, J=4.5 Hz, 1H, H-2 or H-3), 7.20 (d, J=4.5 Hz, 1H, H-2 or H-3), 5.40 (t, J=5.5 Hz, 1H, -OH), 4.80 (d, J=5.5 Hz, 2H, -CH₂-). (Note: Exact shifts are predictive and based on similar structures[6][7]).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 148.0, 145.5, 132.0, 131.5, 129.5, 122.0, 118.0, 115.5, 112.0, 56.0 (-CH₂OH).
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₉BrN₂OS [M+H]⁺: 308.97, found 309.0.
Conclusion
This guide presents a reliable and well-documented protocol for the synthesis of [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol. By following the detailed step-by-step procedures, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug development. The described methods for reaction monitoring, purification, and characterization are integral to ensuring the quality and integrity of the final compound, providing a solid foundation for subsequent research endeavors.
References
-
Gomha, S. M., et al. (2017). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]
-
Bakherad, M., et al. (2010). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Taylor & Francis Online. Available at: [Link]
-
Bakherad, M., et al. (2010). Synthesis of 6-Benzylimidazo[2,1-b][1][8]thiazole During Sonogashira Coupling. Synthetic Communications. Available at: [Link]
-
Özdemir, A., et al. (2007). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Benzenine, D., et al. (2014). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]
-
Nasr-Esfahani, M., et al. (2009). Synthesis of 6-Substituted Imidazo[2,1-b][1][8]thiazoles and 2-Substituted Imidazo[2,1-b][1][8]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. Synlett. Available at: [Link]
-
Keivanloo, A., et al. (2010). Synthesis of 6-Benzylimidazo[2,1-b][1][8]thiazole During Sonogashira Coupling. Taylor & Francis Online. Available at: [Link]
-
Güzeldemirci, N. U., & Cukurovali, A. (2012). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. Available at: [Link]
-
Fassihi, A., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available at: [Link]
-
Manjoor, A. P., et al. (2015). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2015). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. PubMed Central. Available at: [Link]
-
Akkurt, M., et al. (2012). 2-[6-(4-Bromophenyl)imidazo[2,1-b][1][8]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate. Acta Crystallographica Section E. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.se [sci-hub.se]
- 8. tandfonline.com [tandfonline.com]
